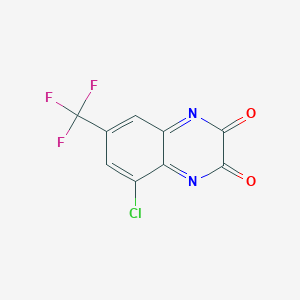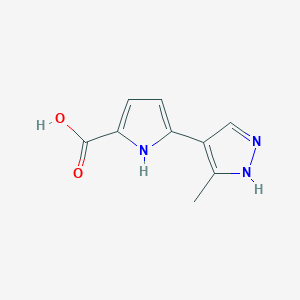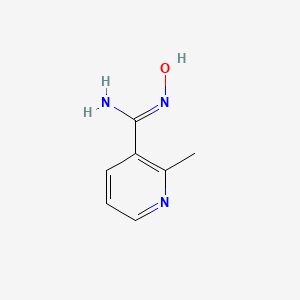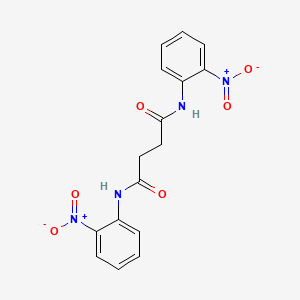![molecular formula C20H17NO2 B14802844 1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone is an organic compound with a complex structure that includes a naphthyl group, a methoxy group, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone typically involves the condensation of 2-methoxy-1-naphthaldehyde with 4-aminoacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methoxy-1-naphthyl)ethanone
- 1-(4-methoxy-1-naphthyl)ethanone
- 2-hydroxy-4-methoxyacetophenone
Uniqueness
1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone is unique due to its specific structural features, such as the presence of both a naphthyl and methoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H17NO2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-[4-[(2-methoxynaphthalen-1-yl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C20H17NO2/c1-14(22)15-7-10-17(11-8-15)21-13-19-18-6-4-3-5-16(18)9-12-20(19)23-2/h3-13H,1-2H3 |
Clé InChI |
PQGAZDLRBKNMIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)


![N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B14802831.png)

